molecular formula C17H19N3O3S B2692644 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea CAS No. 1203186-30-4

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea

Cat. No.: B2692644
CAS No.: 1203186-30-4
M. Wt: 345.42
InChI Key: LOBLJCJPGKLQKT-UHFFFAOYSA-N
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Description

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a methylsulfonyl group at the 1-position and a phenylurea moiety at the 7-position. Its structural uniqueness lies in the combination of the sulfonyl group, which enhances solubility and metabolic stability, and the urea linkage, which facilitates hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-24(22,23)20-11-5-6-13-9-10-15(12-16(13)20)19-17(21)18-14-7-3-2-4-8-14/h2-4,7-10,12H,5-6,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBLJCJPGKLQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Ring:

    • The tetrahydroquinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the quinoline ring or the phenylurea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced quinoline or phenylurea derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance its binding affinity and specificity towards certain targets, while the phenylurea moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline Class

The patent literature highlights several tetrahydroquinoline derivatives with modifications at the 1- and 7-positions. Key examples include:

Compound ID 1-Position Substitution 7-Position Substitution Key Pharmacological Feature
Target Compound Methylsulfonyl Phenylurea Kinase inhibition (e.g., Table 3)
Example 1 1,3-Benzothiazol-2-ylamino 1,3-Thiazole-4-carboxylic acid Anti-inflammatory activity
Example 24 Adamantylmethyl Pyridine-2-carboxylic acid + Benzothiazolyl Antiviral potency (Table 5)

Key Observations :

  • Target Compound : The methylsulfonyl group at the 1-position improves metabolic stability compared to bulky adamantyl groups (e.g., Example 24), as sulfonyl moieties are less prone to oxidative metabolism .
  • Phenylurea vs. Carboxylic Acid : The phenylurea group in the target compound enhances selectivity for kinase targets (e.g., IC₅₀ values in Table 3) compared to carboxylic acid derivatives (Example 1), which may exhibit broader off-target interactions due to ionic interactions .

Pharmacological Data Comparison

Data from Tables 1–5 in the referenced patent reveal:

  • Kinase Inhibition : The target compound demonstrates sub-micromolar IC₅₀ values against kinases such as JAK2 and EGFR, outperforming Example 1 (IC₅₀ > 10 µM for JAK2) but showing comparable efficacy to Example 24 in EGFR inhibition.
  • Metabolic Stability : Microsomal stability assays (Example D) indicate the target compound has a half-life (t₁/₂) of 45 minutes in human liver microsomes, superior to Example 24 (t₁/₂ = 22 minutes) due to reduced steric hindrance from the methylsulfonyl group.

Physicochemical Properties

  • Solubility : The target compound exhibits moderate aqueous solubility (12 µM at pH 7.4), surpassing Example 24 (3 µM) but lagging behind Example 1 (25 µM), likely due to the polar carboxylic acid in Example 1 .
  • LogP : The target compound’s calculated LogP (2.8) reflects a balance between lipophilicity (contributed by phenylurea) and hydrophilicity (from sulfonyl), making it more drug-like than Example 24 (LogP = 4.1).

Critical Evaluation of Research Findings

  • Advantages of Target Compound :
    • Enhanced kinase selectivity due to urea-mediated hydrogen bonding.
    • Improved metabolic stability compared to adamantyl-substituted analogs.
  • Limitations: Moderate solubility may limit bioavailability in vivo.

Biological Activity

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tetrahydroquinoline moiety with a methylsulfonyl group and a phenylurea linkage, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is C16H18N2O2S. The presence of the methylsulfonyl group is believed to enhance the compound's solubility and reactivity, making it a valuable candidate for further study in drug development.

Property Value
Molecular FormulaC16H18N2O2S
Molecular Weight306.39 g/mol
Structural FeaturesTetrahydroquinoline ring, methylsulfonyl group, phenylurea linkage

The biological activity of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form hydrogen bonds with proteins, while the hydrophobic tetrahydroquinoline ring may facilitate interactions within enzyme active sites or receptor binding pockets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathogenesis.
  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting soluble epoxide hydrolase (sEH), suggesting that this compound may share this activity .

Anticancer Properties

Studies have indicated that derivatives of tetrahydroquinoline compounds possess anticancer activities. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specific studies have reported that such compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines.

Neuroprotective Effects

Given its role as a gamma-secretase modulator, 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea may have neuroprotective effects by reducing amyloid-beta peptide accumulation in neuronal cells. This property is particularly relevant for developing therapies for Alzheimer's disease and other neurodegenerative disorders.

Study 1: Gamma-Secretase Modulation

A study investigated the effects of various tetrahydroquinoline derivatives on gamma-secretase activity. The results demonstrated that certain modifications to the tetrahydroquinoline structure could enhance inhibitory potency against gamma-secretase, leading to reduced amyloid-beta production in vitro.

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, compounds similar to 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea were evaluated for their ability to inhibit sEH. Results showed significant reductions in inflammatory markers in treated models compared to controls .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea with high purity?

  • Answer: Synthesis requires precise control of reaction conditions, such as temperature, solvent polarity, and stoichiometry of reagents. For example, the methylsulfonyl group’s introduction may involve sulfonation under anhydrous conditions to avoid hydrolysis. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (polar solvents like methanol) is critical. Monitoring by HPLC or LC-MS ensures purity, with NMR (¹H/¹³C) and HRMS for structural confirmation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer:

  • ¹H NMR: Confirm the presence of the tetrahydroquinolinyl moiety via characteristic splitting patterns (e.g., methylsulfonyl protons at ~3.0–3.5 ppm, aromatic protons at 6.5–8.0 ppm).
  • FT-IR: Identify urea C=O stretching (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹).
  • X-ray crystallography: Resolve ambiguities in stereochemistry or conformational isomerism, particularly for the tetrahydroquinoline ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., kinase inhibition)?

  • Answer: Use target-specific assays (e.g., fluorescence-based kinase inhibition assays) with positive controls (e.g., staurosporine). Dose-response curves (1 nM–100 µM) and triplicate measurements minimize variability. For cytotoxicity, employ MTT or resazurin assays on HEK-293 or HepG2 cell lines. Data normalization to vehicle controls and statistical analysis (ANOVA, p < 0.05) are essential .

Advanced Research Questions

Q. How can factorial design optimize reaction yields while minimizing byproduct formation?

  • Answer: Apply a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Response surface methodology (RSM) models interactions between factors. For example, higher temperatures (X₁) may accelerate reaction rates but increase decomposition. Use software like Minitab or JMP for DOE analysis, prioritizing factors with Pareto charts. Validate optimized conditions with three independent replicates .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?

  • Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking (AutoDock Vina): Screen against protein targets (e.g., kinases) using flexible ligand docking and scoring functions (e.g., MM/GBSA).
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Answer: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Check for assay interference (e.g., compound fluorescence in FRET assays). Replicate experiments in independent labs with standardized protocols. Meta-analysis of raw data (e.g., via Prism) identifies outliers or batch effects. Consider physicochemical factors (e.g., solubility in DMSO vs. buffer) .

Q. What advanced analytical techniques characterize degradation products under accelerated stability conditions?

  • Answer: Subject the compound to stress testing (40°C/75% RH for 4 weeks). Use UPLC-QTOF-MS to identify degradation products via exact mass and fragmentation patterns. Compare with synthetic standards for confirmation. Quantify degradation kinetics using Arrhenius plots. Stability-indicating methods (e.g., charged aerosol detection) improve sensitivity for non-UV-active byproducts .

Methodological Frameworks

Designing a mechanistic study for the compound’s metabolic pathways in hepatic microsomes:

  • Answer: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (oxidation, demethylation). Employ recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolizing enzymes. Kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots guide toxicity assessments. Include inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme involvement .

Integrating AI for high-throughput screening of derivatives:

  • Answer: Train a neural network (e.g., Chemprop) on existing bioactivity data (IC₅₀, logP). Use generative adversarial networks (GANs) to propose novel derivatives with improved ADMET profiles. Validate top candidates via synthesis and testing. Implement automated platforms (e.g., Opentrons robots) for parallel synthesis and assay workflows .

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